1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and stability. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Introduction of the Chlorine Atom: The imidazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Coupling of the Two Rings: The final step involves coupling the chlorinated imidazole with the triazole ring under basic conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the triazole moiety.
1,2,3-Triazole: Contains the triazole ring but lacks the imidazole structure.
5-Chloro-1-methyl-1H-imidazole: Similar structure but without the triazole ring.
Uniqueness: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both imidazole and triazole rings, which confer a combination of biological activities and stability not found in the individual components .
Properties
Molecular Formula |
C7H9ClN6 |
---|---|
Molecular Weight |
212.64 g/mol |
IUPAC Name |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-5(8)2-10-7(13)4-14-3-6(9)11-12-14/h2-3H,4,9H2,1H3 |
InChI Key |
XENTXHUVNAUPHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.